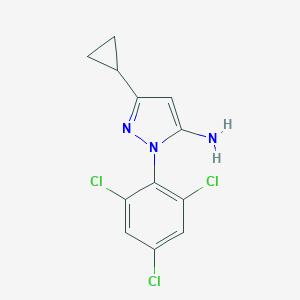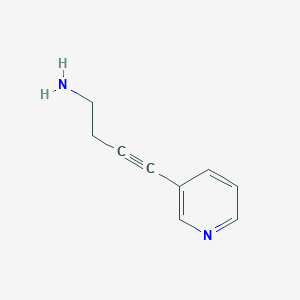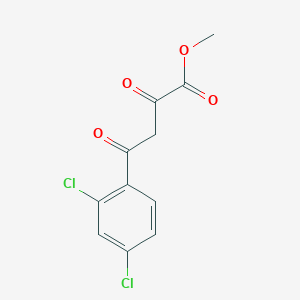
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and related compounds often involves complex chemical reactions, where specific precursors are reacted under controlled conditions to yield the desired product. For instance, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a related compound, was synthesized from L-aspartic acid through a series of steps, including selective methylation, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, followed by oxidation, achieving an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and its derivatives has been extensively studied through spectroscopic methods and computational analyses. Studies have shown the importance of vibrational bands, molecular stability through hyper-conjugative interactions, and charge delocalization using techniques like FT-IR, FT-Raman spectra, and theoretical DFT calculations (K. Vanasundari et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate explore its reactivity and interaction with other chemical entities. For example, its reaction with tetracyanoethylene yielded methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates, showcasing its potential in forming complex molecular structures with possible applications in supramolecular chemistry (V. P. Sheverdov et al., 2017).
Physical Properties Analysis
The study of the physical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate includes investigations into its optical and thermal behavior, as well as its solubility and stability under various conditions. These properties are crucial for understanding the compound's applications in different scientific domains.
Chemical Properties Analysis
The chemical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate encompass its reactivity, stability, and interactions with other molecules. Its noncovalent interactions, hydrogen bonding, and van der Waals interactions play significant roles in its molecular geometry and electron localization function, affecting its overall chemical behavior and potential applications (K. Vanasundari et al., 2018).
Scientific Research Applications
Environmental Fate and Biodegradation
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a chemical closely related to the herbicide 2,4-D, has been the subject of extensive research due to its widespread use and potential environmental impact. Studies have focused on its behavior in agricultural environments, highlighting the role of microorganisms in its degradation. Microbial degradation is emphasized as a key process for mitigating environmental pollution and protecting public health by breaking down the chemical into less harmful substances. This is crucial for reducing the herbicide's persistence in the environment and minimizing its damaging effects on non-target species (Magnoli et al., 2020).
Advanced Oxidation Processes for Water Treatment
Advanced oxidation processes (AOPs) have been explored as a method for treating water contaminated with pesticides, including substances similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. These processes, which involve the generation of highly reactive species capable of degrading organic pollutants, have shown high efficiency in removing pesticides from wastewater. Ozonation, photocatalysis, and electrochemical processes are among the AOPs evaluated for their ability to degrade and mineralize these compounds, offering promising solutions for mitigating water pollution and ensuring the safety of water resources (Girón-Navarro et al., 2021).
Nanotechnology for Contaminant Degradation
Nanotechnology provides innovative approaches for the remediation of water contaminated with a variety of pollutants, including organochlorine pesticides similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. The use of nanomaterials enables the efficient and eco-friendly removal of contaminants from water, showcasing the potential for broad applications in environmental protection. This approach not only addresses the challenge of water contamination but also minimizes the risk of secondary pollution, highlighting the role of nanotechnology in advancing sustainable water treatment technologies (Khan & Lee, 2021).
Implications for Human Health and Ecosystems
The widespread use of herbicides based on 2,4-D, a compound closely related to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, raises concerns about their impact on human health and ecosystems. Research has shown that exposure to these herbicides can have toxic effects on non-target organisms, including aquatic life, plants, and potentially humans. The environmental persistence of these compounds necessitates ongoing research and careful management to prevent adverse effects on ecosystems and public health (Islam et al., 2017).
properties
IUPAC Name |
methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFKOMMZYTNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378074 |
Source


|
| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
CAS RN |
175711-73-6 |
Source


|
| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)

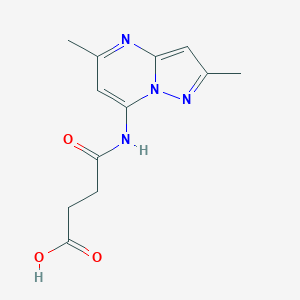
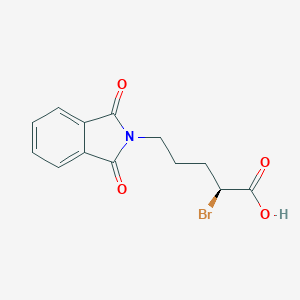
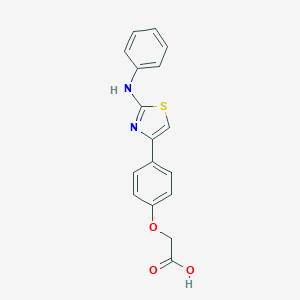
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)


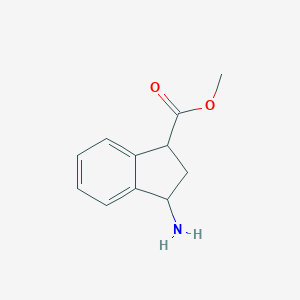
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

